molecular formula C21H30N2O B14211416 5-[2-(Dibenzylamino)ethylamino]pentan-1-ol CAS No. 627523-91-5

5-[2-(Dibenzylamino)ethylamino]pentan-1-ol

Cat. No.: B14211416
CAS No.: 627523-91-5
M. Wt: 326.5 g/mol
InChI Key: DXODARWMAKGIHF-UHFFFAOYSA-N
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Description

5-[2-(Dibenzylamino)ethylamino]pentan-1-ol is an organic compound that belongs to the class of amino alcohols It features a pentanol backbone with a dibenzylaminoethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dibenzylamino)ethylamino]pentan-1-ol typically involves the reaction of 5-amino-1-pentanol with dibenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dibenzylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

5-[2-(Dibenzylamino)ethylamino]pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(Dibenzylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows for versatile interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the dibenzylaminoethylamino substituent.

    N-Ethylpentylone: A synthetic cathinone with a different functional group arrangement but shares some structural similarities.

Uniqueness

5-[2-(Dibenzylamino)ethylamino]pentan-1-ol is unique due to the presence of the dibenzylaminoethylamino substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

627523-91-5

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

5-[2-(dibenzylamino)ethylamino]pentan-1-ol

InChI

InChI=1S/C21H30N2O/c24-17-9-3-8-14-22-15-16-23(18-20-10-4-1-5-11-20)19-21-12-6-2-7-13-21/h1-2,4-7,10-13,22,24H,3,8-9,14-19H2

InChI Key

DXODARWMAKGIHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCNCCCCCO)CC2=CC=CC=C2

Origin of Product

United States

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